molecular formula C15H13BrF3N3O2 B2430036 (3-Bromophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396807-10-5

(3-Bromophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2430036
CAS No.: 1396807-10-5
M. Wt: 404.187
InChI Key: TUFUNJMWQNVKFW-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13BrF3N3O2 and its molecular weight is 404.187. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

1,3,4-Oxadiazole bearing compounds like the one are a focus of interest due to their biological activities. Research has explored the synthesis and spectral analysis of similar compounds, contributing to the understanding of their structural and chemical properties. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and analyzed them spectrally (Khalid et al., 2016).

Biological Evaluation

The biological evaluation of similar compounds has been a significant area of research. For example, another study by Khalid et al. (2016) involved the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and their screening against the butyrylcholinesterase enzyme. This study provides insights into the potential therapeutic applications of these compounds (Khalid et al., 2016).

Structural Characterization

The structural characterization of related compounds is essential for understanding their potential applications. Eckhardt et al. (2020) reported on the crystal and molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate, which belongs to a similar class of compounds (Eckhardt et al., 2020).

Scale-Up Synthesis

Research on the scale-up synthesis of related compounds can provide valuable information for large-scale production and potential commercial applications. Hou et al. (2017) presented a stereospecific scale-up synthesis of a similar compound, highlighting the process improvements and potential for larger batch production (Hou et al., 2017).

Crystal Packing Analysis

Investigations into the crystal packing of oxadiazole derivatives, similar to the compound , reveal insights into the molecular interactions and stability. Sharma et al. (2019) conducted a detailed analysis of the crystal packing of a series of derivatives, highlighting the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial activity of related compounds are crucial areas of research, potentially leading to new therapeutic agents. Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antimicrobial activities (Mallesha & Mohana, 2014).

Properties

IUPAC Name

(3-bromophenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3N3O2/c16-11-3-1-2-10(8-11)13(23)22-6-4-9(5-7-22)12-20-21-14(24-12)15(17,18)19/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFUNJMWQNVKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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